molecular formula C22H27ClO3 B13865028 Cyproterone-13C2,d8

Cyproterone-13C2,d8

Cat. No.: B13865028
M. Wt: 384.9 g/mol
InChI Key: DUSHUSLJJMDGTE-ZLFWVOMUSA-N
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Description

Cyproterone-13C2,d8 is a labeled derivative of cyproterone acetate, a synthetic steroidal anti-androgen and progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of cyproterone acetate. The labeling with carbon-13 and deuterium isotopes allows for precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproterone-13C2,d8 involves the incorporation of carbon-13 and deuterium isotopes into the cyproterone acetate molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cyproterone-13C2,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which are useful for studying the metabolic pathways and biological activity of the compound .

Scientific Research Applications

Cyproterone-13C2,d8 has a wide range of applications in scientific research:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cyproterone acetate in biological systems.

    Metabolic Pathways: Helps in identifying and quantifying metabolites in various tissues and fluids.

    Drug Development: Assists in the development of new anti-androgenic drugs by providing insights into the mechanism of action and metabolic stability.

    Biological Studies: Used in research related to hormone regulation, cancer treatment, and endocrine disorders

Mechanism of Action

Cyproterone-13C2,d8 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action reduces the androgenic stimulation of target tissues, leading to decreased androgenic effects. Additionally, it exerts a negative feedback on the hypothalamic-pituitary axis, reducing the secretion of luteinizing hormone and subsequently lowering testosterone levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyproterone-13C2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature distinguishes it from other anti-androgens that lack such labeling, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C22H27ClO3

Molecular Weight

384.9 g/mol

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-9-chloro-5,7-dideuterio-15-hydroxy-16-methyl-15-(2,2,2-trideuterioacetyl)-2-(trideuteriomethyl)pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1/i1+1D3,3D3,10D,11+1,13D

InChI Key

DUSHUSLJJMDGTE-ZLFWVOMUSA-N

Isomeric SMILES

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2([C@H]5C[C@]5(C1=O)[2H])C([2H])([2H])[2H])C)([13C](=O)[13C]([2H])([2H])[2H])O)Cl

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O

Origin of Product

United States

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